

A Technical Guide to 3-Ethynylpyridine: Properties, Reactions, and Applications

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Compound of Interest

Compound Name: 3-Ethynylpyridine

Cat. No.: B1295601

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Abstract

3-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid, linear alkyne functionality, combined with the electronic properties and hydrogen bonding capabilities of the pyridine ring, makes it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-ethynylpyridine**, detailed experimental protocols for its key reactions, and an exploration of its applications in drug discovery and materials science.

Physical and Chemical Properties

3-Ethynylpyridine is a colorless to light brown, low-melting solid at room temperature.^{[1][2][3]} Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of 3-Ethynylpyridine

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ N	[4] [5]
Molecular Weight	103.12 g/mol	
Appearance	Colorless to brownish low-melting solid	
Melting Point	39-40 °C	
Boiling Point	170.5 ± 13.0 °C (at 760 mmHg)	
	83-84 °C (at 30 mmHg)	
Density	1.02 ± 0.1 g/cm ³ (Predicted)	
Flash Point	56.7 °C (closed cup)	
pKa	3.71 ± 0.10 (Predicted)	

Table 2: Solubility of 3-Ethynylpyridine

Solvent	Solubility	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	100 mg/mL (969.74 mM)	Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility.	
Water	Moderately soluble	Pyridine, the parent heterocycle, is moderately soluble in water.	
Ethanol, Ether, Chloroform	Highly soluble	Based on the high solubility of the parent heterocycle, pyridine, in these organic solvents.	
In Vivo Formulations	≥ 2.5 mg/mL	Soluble in various formulations for animal studies, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.	

Spectroscopic Data

The structural identification of **3-ethynylpyridine** is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

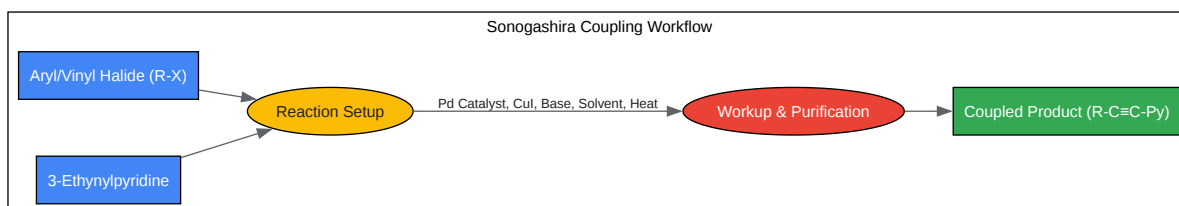
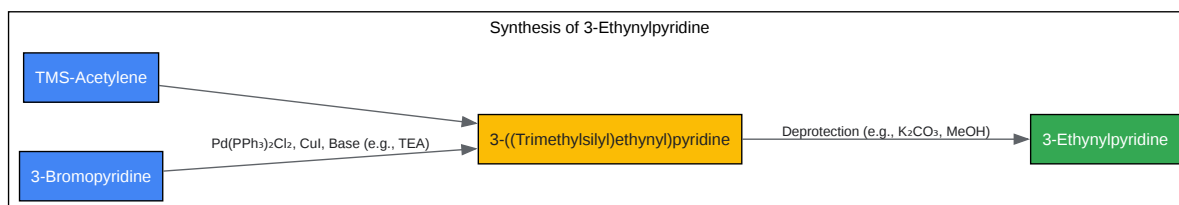
Technique	Key Features and Peaks	Source(s)
¹ H NMR	Spectra available for viewing.	
¹³ C NMR	Spectra available for viewing.	
Infrared (IR) Spectroscopy	Spectra available for viewing.	
Mass Spectrometry (GC-MS)	Spectra available for viewing.	

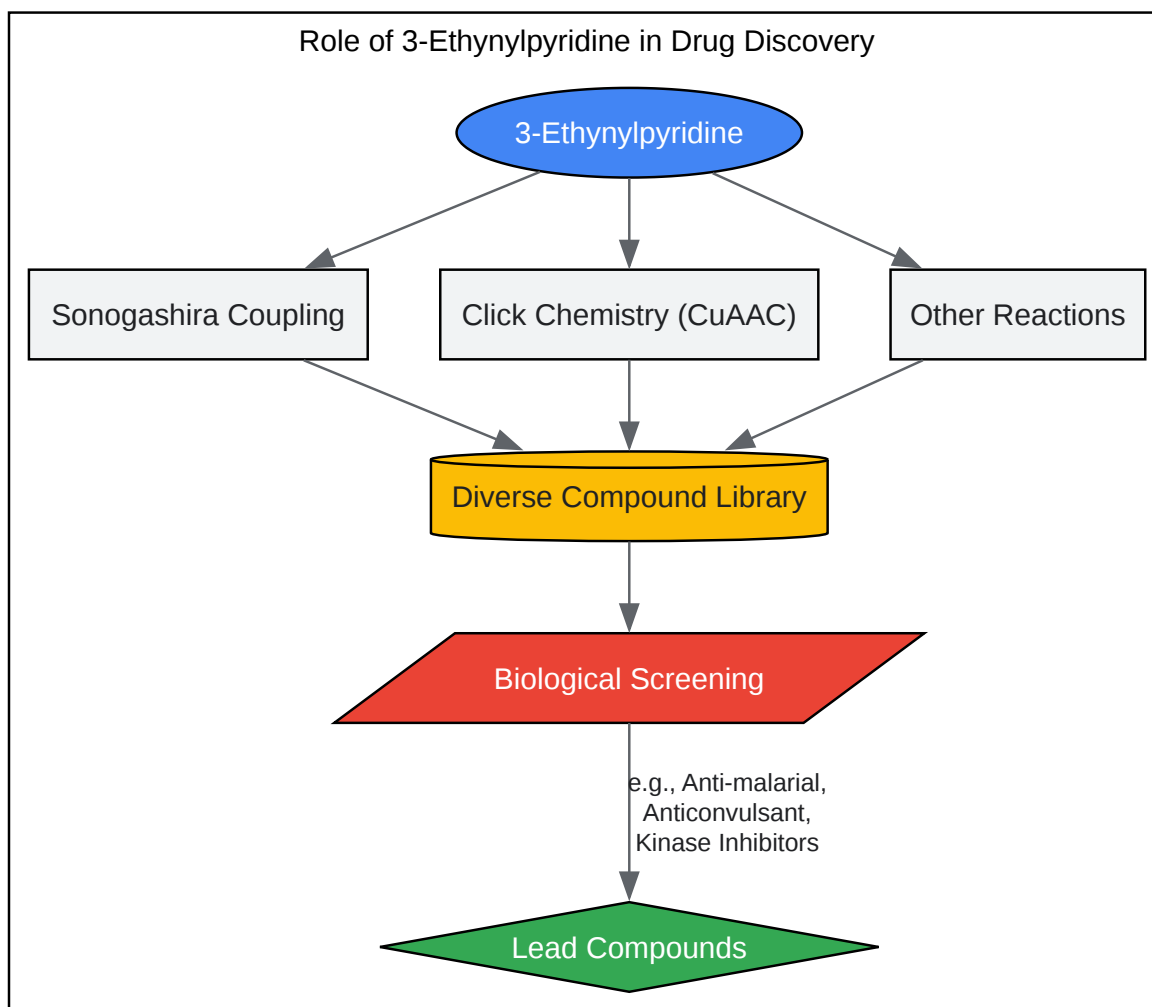
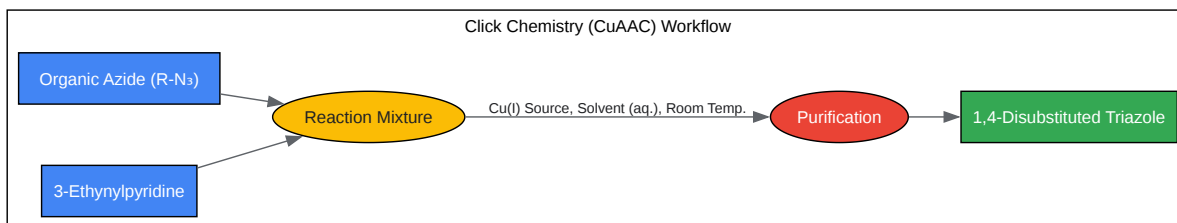
Chemical Synthesis and Reactivity

3-Ethynylpyridine serves as a versatile building block in a variety of chemical transformations, primarily leveraging the reactivity of its terminal alkyne and the pyridine ring.

Synthesis of 3-Ethynylpyridine

A common method for the synthesis of **3-ethynylpyridine** is the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with 3-bromopyridine, followed by deprotection.





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